METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C26H29NO6S and a molecular weight of 483.6 g/mol. This compound is characterized by its benzofuran core, which is substituted with various functional groups, including a cyclohexylcarbonyl group, a dimethylphenylsulfonyl group, and a methyl ester group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be introduced through an acylation reaction using cyclohexanecarbonyl chloride in the presence of a base, such as pyridine.
Sulfonylation: The dimethylphenylsulfonyl group can be introduced through a sulfonylation reaction using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Esterification: The methyl ester group can be introduced through an esterification reaction using methanol and a suitable acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Other benzofuran derivatives with similar functional groups
Uniqueness
METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H29NO6S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
methyl 5-[cyclohexanecarbonyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H29NO6S/c1-16-10-13-23(17(2)14-16)34(30,31)27(25(28)19-8-6-5-7-9-19)20-11-12-22-21(15-20)24(18(3)33-22)26(29)32-4/h10-15,19H,5-9H2,1-4H3 |
InChI Key |
VUWRTPNKGWFANQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4)C |
Origin of Product |
United States |
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